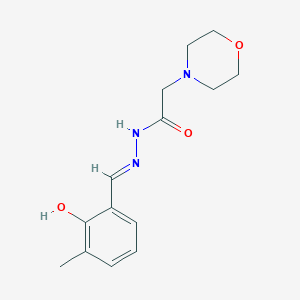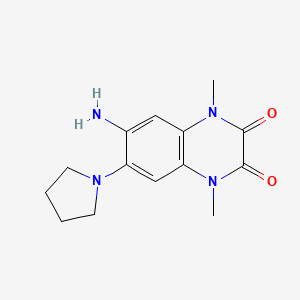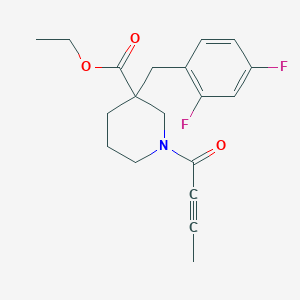
6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide in lab experiments is its diverse range of biological activities. This compound has been shown to have antitumor, antiviral, and antibacterial properties, which makes it a valuable tool for studying these areas of research. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, which makes it a valuable tool for studying these diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide. One potential area of research is the development of more potent and selective analogs of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, this compound may have potential applications in the development of new drug delivery systems, which may improve the efficacy and safety of existing drugs.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 5-ethyl-2-thiophenecarboxylic acid with phosphorus oxychloride to form 5-ethyl-2-thienyl chloride. This intermediate is then reacted with propylamine to form N-propyl-5-ethyl-2-thienylamine. The final step involves the reaction of N-propyl-5-ethyl-2-thienylamine with 6-chloro-4-quinolinecarboxylic acid to form this compound.
Applications De Recherche Scientifique
6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-3-9-21-19(23)15-11-17(18-8-6-13(4-2)24-18)22-16-7-5-12(20)10-14(15)16/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTLJCKOJJUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylthio)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6000580.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6000588.png)

![2-(1-(3,4-difluorobenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6000604.png)
![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,4-dichlorophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6000620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B6000622.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000641.png)
![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)

![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)

![5-phenyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6000673.png)
